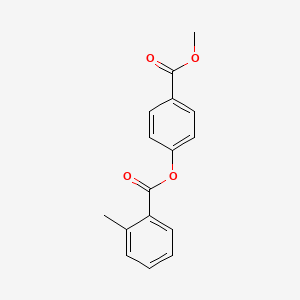
4-(methoxycarbonyl)phenyl 2-methylbenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Methoxycarbonyl)phenyl 2-methylbenzoate, also known as MMB, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. MMB is a derivative of benzoic acid and is used in the synthesis of various organic compounds.
科学研究应用
4-(methoxycarbonyl)phenyl 2-methylbenzoate has been found to have various scientific research applications. It has been used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science. This compound has been used as a building block in the synthesis of various drugs, including anti-inflammatory and anti-cancer drugs. It has also been used in the development of materials science, including the synthesis of polymers and liquid crystals.
作用机制
The mechanism of action of 4-(methoxycarbonyl)phenyl 2-methylbenzoate is not fully understood. However, it is believed that this compound acts as an inhibitor of certain enzymes, including cyclooxygenase and lipoxygenase. These enzymes are involved in the production of inflammatory mediators, and the inhibition of these enzymes may lead to anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to have anti-inflammatory and anti-cancer properties. This compound has also been found to have antioxidant properties, which may help protect against oxidative stress. Additionally, this compound has been found to have neuroprotective properties, which may help protect against neurodegenerative diseases.
实验室实验的优点和局限性
One of the main advantages of using 4-(methoxycarbonyl)phenyl 2-methylbenzoate in lab experiments is its ease of synthesis. This compound can be synthesized relatively easily and can be used as a building block in the synthesis of various organic compounds. However, one limitation of using this compound is its limited solubility in certain solvents, which may limit its use in certain experiments.
未来方向
There are several future directions for research involving 4-(methoxycarbonyl)phenyl 2-methylbenzoate. One area of research is the development of new drugs using this compound as a building block. This compound has been found to have anti-inflammatory and anti-cancer properties, and further research may lead to the development of new drugs for these conditions. Another area of research is the development of new materials using this compound. This compound has been used in the synthesis of polymers and liquid crystals, and further research may lead to the development of new materials with unique properties. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound can be synthesized relatively easily and has been used in the synthesis of various organic compounds. This compound has been found to have anti-inflammatory and anti-cancer properties, and further research may lead to the development of new drugs for these conditions. Additionally, this compound has been used in the development of materials science, including the synthesis of polymers and liquid crystals. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
合成方法
The synthesis of 4-(methoxycarbonyl)phenyl 2-methylbenzoate involves the reaction of 4-(methoxycarbonyl)phenol with 2-methylbenzoyl chloride in the presence of a base catalyst. The reaction proceeds through an esterification reaction, resulting in the formation of this compound. The synthesis method is relatively simple and can be carried out in a laboratory setting.
属性
IUPAC Name |
(4-methoxycarbonylphenyl) 2-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-11-5-3-4-6-14(11)16(18)20-13-9-7-12(8-10-13)15(17)19-2/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXRCGJIKPOZBHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)OC2=CC=C(C=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-[(3-methoxyphenoxy)acetyl]-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B5321426.png)
![7-(4-acetylphenyl)-2-cyclohexylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5321433.png)
![3-(butylthio)-6-(5-methyl-2-furyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5321444.png)
![7-acetyl-N-(2,2-dimethylpropyl)-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5321460.png)
![1-(4-bromophenyl)-3-[(1-phenylethyl)amino]-2-propen-1-one](/img/structure/B5321476.png)

![{4-[2-cyano-2-(3-methylphenyl)vinyl]phenoxy}acetic acid](/img/structure/B5321499.png)
![methyl {4-[(propylamino)sulfonyl]phenyl}carbamate](/img/structure/B5321507.png)
![4-{3-[4-(4-bromophenoxy)-2,3,5,6-tetrafluorophenyl]-2-propen-1-yl}morpholine hydrochloride](/img/structure/B5321514.png)
![3-methyl-4-nitro-5-[2-(2-propoxy-1-naphthyl)vinyl]isoxazole](/img/structure/B5321519.png)
![N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-2-methylbenzamide](/img/structure/B5321520.png)
![3-hydroxy-1-(3-methoxypropyl)-5-phenyl-4-[4-(1-piperidinylsulfonyl)benzoyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5321525.png)
![ethyl 2-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]amino}benzoate](/img/structure/B5321531.png)
![2-{1-[2-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydro-1,3-benzothiazole](/img/structure/B5321535.png)